molecular formula C14H16ClN3OS2 B285399 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(5-chloro-2-pyridinyl)acetamide

2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(5-chloro-2-pyridinyl)acetamide

Katalognummer: B285399
Molekulargewicht: 341.9 g/mol
InChI-Schlüssel: BTYNXWOIOHLARF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(5-chloro-2-pyridinyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key regulator of B-cell receptor signaling and plays a critical role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various hematological malignancies.

Wirkmechanismus

2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(5-chloro-2-pyridinyl)acetamide binds to the active site of BTK and inhibits its kinase activity. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are critical for B-cell survival and proliferation. This compound has also been shown to induce apoptosis in B-cell malignancies by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to its effects on BTK and downstream signaling pathways, this compound has also been shown to modulate the tumor microenvironment by decreasing the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to enhance the activity of immune cells, such as natural killer cells and T cells, which play a critical role in the anti-tumor immune response.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(5-chloro-2-pyridinyl)acetamide is its selectivity for BTK, which reduces the potential for off-target effects. This compound has also demonstrated good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of this compound is its potential for drug-drug interactions, as it is metabolized by the cytochrome P450 enzymes. This may limit its use in combination with other drugs that are metabolized by the same enzymes.

Zukünftige Richtungen

There are several future directions for the development of 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(5-chloro-2-pyridinyl)acetamide. One potential direction is the evaluation of this compound in combination with other targeted therapies, such as inhibitors of the PI3K/AKT pathway or the BCL-2 family of proteins. Another potential direction is the evaluation of this compound in combination with immunotherapies, such as checkpoint inhibitors or CAR-T cell therapy. Additionally, the identification of biomarkers that predict response to this compound may help to identify patients who are most likely to benefit from treatment. Finally, the development of this compound analogs with improved pharmacokinetic properties or selectivity may further enhance its therapeutic potential.

Synthesemethoden

The synthesis of 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(5-chloro-2-pyridinyl)acetamide involves a multi-step process starting from commercially available starting materials. The key step involves the formation of the thiazole ring through a condensation reaction between 2-mercaptothiazole and tert-butyl acrylate. The resulting thiazole intermediate is then coupled with 5-chloro-2-pyridinecarboxylic acid to form the final product, this compound.

Wissenschaftliche Forschungsanwendungen

2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(5-chloro-2-pyridinyl)acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent inhibition of BTK activity and downstream signaling pathways, leading to apoptosis and decreased cell proliferation.

Eigenschaften

Molekularformel

C14H16ClN3OS2

Molekulargewicht

341.9 g/mol

IUPAC-Name

2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(5-chloropyridin-2-yl)acetamide

InChI

InChI=1S/C14H16ClN3OS2/c1-14(2,3)10-7-20-13(17-10)21-8-12(19)18-11-5-4-9(15)6-16-11/h4-7H,8H2,1-3H3,(H,16,18,19)

InChI-Schlüssel

BTYNXWOIOHLARF-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CSC(=N1)SCC(=O)NC2=NC=C(C=C2)Cl

Kanonische SMILES

CC(C)(C)C1=CSC(=N1)SCC(=O)NC2=NC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.